molecular formula C56H84CaO8P2 B1611679 Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt CAS No. 40835-97-0

Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt

Cat. No.: B1611679
CAS No.: 40835-97-0
M. Wt: 987.3 g/mol
InChI Key: BSGUAHACNRXMLC-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with phosphorus oxychloride (POCl3) to form the corresponding phosphate ester. This ester is then reacted with calcium chloride (CaCl2) to yield the calcium salt . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including washing with water and methanol, followed by drying in a vacuum oven at 50°C . This ensures the removal of impurities and yields a high-purity product suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt primarily undergoes substitution reactions due to the presence of the phosphate ester group. It can also participate in complexation reactions with various metal ions, enhancing its utility as an ionophore .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include phosphorus oxychloride, calcium chloride, and various organic solvents such as tetrahydrofuran (THF) and diethyl ether . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products Formed: The major products formed from reactions involving this compound are typically the corresponding metal complexes. These complexes are valuable in various analytical and industrial applications .

Mechanism of Action

The mechanism of action of Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt involves its function as an ionophore. It facilitates the selective transport of calcium ions across membranes, which is crucial in the functioning of ion-selective electrodes . The molecular targets include calcium ions, and the pathways involved are primarily related to ion transport and complexation.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt is unique due to its high selectivity for calcium ions and its stability under various conditions. This makes it particularly valuable in applications requiring precise calcium ion detection and quantification .

Properties

IUPAC Name

calcium;bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C28H43O4P.Ca/c2*1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)31-33(29,30)32-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6;/h2*11-18H,19-20H2,1-10H3,(H,29,30);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGUAHACNRXMLC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C.CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H84CaO8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561173
Record name Calcium bis{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40835-97-0
Record name Calcium bis{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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